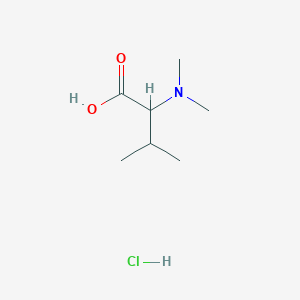

N,N-dimethylvaline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYWZWKVXHNDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethylvaline hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological significance.

This compound is an organic compound classified as a tertiary amine. It has the following chemical characteristics:

- Chemical Formula : CHClN

- Molecular Weight : Approximately 157.641 g/mol

- Appearance : Typically a crystalline solid or yellowish to brownish oily liquid

- Density : About 0.95 g/cm³

- Boiling Point : 193.5 °C

- Melting Point : 2.5 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties, which influence its interactions with biological systems. It acts primarily through:

- Enzyme Interaction : It serves as a substrate in various enzyme-catalyzed reactions, indicating its role in metabolic pathways.

- Therapeutic Applications : Its derivatives are explored in pharmaceutical synthesis, particularly in anesthetics and other therapeutic agents.

Biological Effects

Research has indicated several biological effects associated with this compound:

- Cytotoxicity : Studies have shown that it can exhibit cytotoxic effects on certain cell lines, making it a candidate for further investigation in cancer research.

- Neuroactivity : There are indications of its effects on the central nervous system (CNS), similar to other compounds in its class, which could have implications for neuropharmacology.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Substrate | Participates in various biochemical assays | |

| CNS Effects | Potential neuroactive properties |

Case Studies

-

Cytotoxic Effects on Cancer Cells :

- A study investigated the effects of this compound on human lung cancer cells (A549). The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential use as an anticancer agent.

-

Neuropharmacological Implications :

- Research demonstrated the compound's interaction with neurotransmitter receptors, indicating possible applications in treating neurological disorders. The study highlighted changes in behavior and motor activity in animal models exposed to varying doses.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

N,N-Dimethylvaline hydrochloride serves as a precursor in organic synthesis, particularly in the preparation of Schiff bases through condensation reactions with carbonyl compounds. These Schiff bases are vital intermediates in synthesizing pharmaceuticals and dyes.

2. Catalysis:

The compound can act as a catalyst in Friedel-Crafts reactions, which are essential for introducing alkyl or acyl groups onto aromatic rings. This property is leveraged in the synthesis of various organic compounds, enhancing the efficiency of chemical reactions .

3. Analytical Chemistry:

In analytical applications, this compound functions as a weak acid and can be used to regulate the pH of solutions. This characteristic is particularly useful in preparing acid-base indicators that change color at specific pH levels, facilitating visual monitoring of acidity in solutions.

Biological Applications

1. Enzyme Studies:

this compound is utilized in biological research to study enzyme-catalyzed reactions. Its role as a substrate allows researchers to investigate the mechanisms of enzyme activity and interactions within biochemical pathways.

2. Pharmaceutical Development:

The compound is involved in synthesizing various pharmaceuticals, including anesthetics and other therapeutic agents. Its ability to form stable complexes with other molecules makes it an attractive candidate for drug formulation .

Medical Research

1. Toxicology Studies:

Research has indicated potential toxicological effects associated with this compound. Case studies involving chronic exposure have shown adverse effects on the central nervous system, liver function, and blood parameters in animal models . These findings underscore the importance of understanding the safety profile of this compound in medical applications.

2. Cancer Research:

Long-term studies have explored the carcinogenic potential of related compounds, highlighting the need for careful evaluation when considering this compound for medical use. Notably, research has documented neoplastic changes in high-dose animal studies, emphasizing the importance of dosage and exposure duration .

Case Studies

Q & A

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles; consider respirators if aerosolization is possible .

- Ventilation : Work in a fume hood to prevent inhalation of particulate matter.

- Storage : Keep in airtight containers with desiccants to mitigate hygroscopic degradation .

- Spill response : Neutralize hydrochloride residues with sodium bicarbonate and dispose via hazardous waste channels .

How can contradictions in biological activity data for N,N-dimethylvaline derivatives be resolved?

Advanced Research Question

Address discrepancies through:

- Metabolic stability assays : Test if differences arise from rapid degradation in certain media (e.g., liver microsomes).

- Epimerization checks : Use chiral HPLC to rule out racemization during storage or testing.

- Target engagement studies : Confirm binding affinity to intended receptors (e.g., SPR, ITC) and compare across cell lines . Document batch-to-batch variability in synthesis, as impurities <0.1% can alter activity .

What strategies optimize the solubility of this compound for in vitro assays?

Basic Research Question

- Co-solvents : Use DMSO (≤1%) or ethanol for initial stock solutions, followed by dilution in buffered saline.

- pH adjustment : Solubilize in slightly acidic buffers (pH 4–5) to leverage the hydrochloride salt’s ionic properties.

- Surfactants : Add Tween-80 (0.01–0.1%) for hydrophobic derivatives. Validate compatibility with assay reagents (e.g., no interference in absorbance/fluorescence) .

How should researchers document and report synthetic procedures for this compound to meet reproducibility standards?

Basic Research Question

Follow the NIH preclinical checklist:

- Detailed synthetic steps : Include reaction times, temperatures, and molar ratios.

- Characterization data : Provide NMR shifts, HR-MS m/z values, and chromatographic purity.

- Batch records : Note any deviations (e.g., solvent lot variations) that impact yield or purity .

- Data deposition : Share raw spectra and chromatograms in open repositories (e.g., Zenodo) for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.